molecular formula C9H4N2O B13804739 4,7-Methanocycloprop[b]isoxazolo[4,5-e]azepine(9CI) CAS No. 78480-38-3

4,7-Methanocycloprop[b]isoxazolo[4,5-e]azepine(9CI)

Katalognummer: B13804739
CAS-Nummer: 78480-38-3
Molekulargewicht: 156.14 g/mol
InChI-Schlüssel: LYABESVYCXENHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 4,7-Methanocycloprop[b]isoxazolo[4,5-e]azepine(9CI) typically involves multi-step reactions that include cyclization and annulation processes. One common synthetic route involves the formation of the isoxazole ring followed by the construction of the azepine ring through cyclization reactions. The reaction conditions often require the use of strong bases and specific catalysts to facilitate the formation of the desired product .

Analyse Chemischer Reaktionen

4,7-Methanocycloprop[b]isoxazolo[4,5-e]azepine(9CI) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at positions that are more reactive due to the presence of electron-withdrawing or electron-donating groups.

Common reagents used in these reactions include strong oxidizing agents, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .

Wissenschaftliche Forschungsanwendungen

4,7-Methanocycloprop[b]isoxazolo[4,5-e]azepine(9CI) has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4,7-Methanocycloprop[b]isoxazolo[4,5-e]azepine(9CI) involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

4,7-Methanocycloprop[b]isoxazolo[4,5-e]azepine(9CI) can be compared with other similar compounds, such as:

    Isoxazolo[4,5-b]pyridine derivatives: These compounds share a similar isoxazole ring but differ in the fused ring systems and their biological activities.

    Tetrahydrobenzo[b]azepines: These compounds have a similar azepine ring but differ in their overall structure and applications.

The uniqueness of 4,7-Methanocycloprop[b]isoxazolo[4,5-e]azepine(9CI) lies in its fused ring system, which imparts distinct chemical and biological properties .

Eigenschaften

CAS-Nummer

78480-38-3

Molekularformel

C9H4N2O

Molekulargewicht

156.14 g/mol

IUPAC-Name

3-oxa-4,11-diazatetracyclo[5.4.1.02,6.08,10]dodeca-1(11),2(6),4,7,9-pentaene

InChI

InChI=1S/C9H4N2O/c1-4-5-2-7(5)11-8(1)9-6(4)3-10-12-9/h2-3H,1H2

InChI-Schlüssel

LYABESVYCXENHW-UHFFFAOYSA-N

Kanonische SMILES

C1C2=C3C=C3N=C1C4=C2C=NO4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.